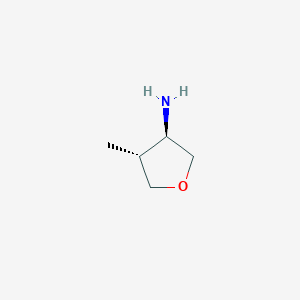

trans-4-Methyltetrahydrofuran-3-amine

Description

Significance of Aminated Tetrahydrofuran (B95107) Architectures in Chemical Research

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active compounds and natural products. nih.gov Its aminated derivatives, particularly those bearing an amine group at the 3-position, constitute a class of scaffolds that have garnered considerable attention in medicinal and chemical research. These scaffolds are valued for their ability to introduce conformational rigidity and specific stereochemical arrangements into a molecule, which can be crucial for achieving high-affinity interactions with biological targets. nih.gov

The utility of aminated THF architectures is widespread. In drug discovery, the THF ring is often employed as a bioisostere for peptide or amide bonds, helping to enhance pharmacokinetic properties and provide novel chemical frameworks to address challenges like drug resistance. nih.gov The oxygen atom within the THF ring can act as a key hydrogen bond acceptor, significantly influencing the binding affinity of a molecule to its target enzyme or receptor. For instance, the replacement of the THF oxygen with a methylene (B1212753) group in certain HIV protease inhibitors leads to a drastic loss of antiviral activity, underscoring the oxygen's critical role in binding. nih.gov

Furthermore, the development of synthetic methodologies to access these compounds, sometimes from biomass-derived materials, highlights their importance as value-added chemicals. acs.org Researchers have successfully utilized furanose sugar amino acids as scaffolds for creating chemical libraries, demonstrating the versatility of these structures for generating a diverse range of derivatives for screening purposes. nih.gov This approach allows for systematic modifications at multiple points, facilitating the exploration of structure-activity relationships (SAR). nih.govacs.org The incorporation of THF-based scaffolds is a key strategy in the design of inhibitors for various enzymes, including kinases, where they can form part of a molecule designed to fit into specific hydrophobic pockets and form crucial hydrogen-bonding interactions. nih.govacs.org

Stereochemical Considerations: Focus on trans-4-Methyltetrahydrofuran-3-amine Isomerism

The substitution pattern on the tetrahydrofuran ring gives rise to multiple stereoisomers, each with a unique three-dimensional arrangement of atoms. For 4-Methyltetrahydrofuran-3-amine, the relative orientation of the methyl group at position 4 and the amine group at position 3 determines whether the isomer is cis or trans.

In the trans isomer , the methyl group and the amine group are on opposite sides of the plane of the tetrahydrofuran ring.

In the cis isomer , these two groups are on the same side of the ring.

This cis/trans isomerism is a form of diastereomerism. Each of these diastereomers (cis and trans) also exists as a pair of enantiomers (non-superimposable mirror images) due to the presence of chiral centers at positions 3 and 4.

For this compound, the two enantiomers are:

(3R,4S)-4-Methyltetrahydrofuran-3-amine

(3S,4R)-4-Methyltetrahydrofuran-3-amine

Similarly, the cis isomer also has two corresponding enantiomers: (3R,4R) and (3S,4S). The precise control of this stereochemistry is a significant challenge in synthetic chemistry. Methodologies have been developed where the choice of reagents and protecting groups can selectively favor the formation of either the cis or the trans product. nih.gov The distinct spatial arrangement of substituents in each isomer can lead to different physical properties and, critically, different biological activities when incorporated into a larger molecule. This is because the specific 3D shape of a drug molecule is paramount for its interaction with a biological target.

The table below summarizes the known stereoisomers of 4-Methyltetrahydrofuran-3-amine, often available commercially as their hydrochloride salts for improved stability and handling.

| Isomer Configuration | Common Name | CAS Number (for hydrochloride salt) |

| trans | This compound hydrochloride | 2853616-47-2 sigmaaldrich.com |

| (3S,4S) | (cis)-4-Methyltetrahydrofuran-3-amine hydrochloride | 2703745-35-9 bldpharm.com |

| (3S,4S) | (3S,4S)-4-Methyltetrahydrofuran-3-amine hydrochloride | 1946010-96-3 bldpharm.com |

Note: The specific enantiomeric composition of the commercially available "trans" isomer is not always detailed by suppliers. The (3S,4S) designation corresponds to a specific 'cis' enantiomer.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(3R,4R)-4-methyloxolan-3-amine |

InChI |

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |

InChI Key |

YGAMXHGNEOFJNN-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1COC[C@@H]1N |

Canonical SMILES |

CC1COCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 4 Methyltetrahydrofuran 3 Amine and Analogues

Conventional Organic Synthesis Approaches

Conventional methods provide the foundational routes to the target molecule, often involving sequential bond-forming reactions to build the heterocyclic ring and install the required functional groups. These approaches are typically characterized by their linear nature, starting from diverse and readily available chemical precursors.

Linear syntheses assemble the target molecule step-by-step, offering a high degree of control and adaptability. These routes often begin with simple acyclic or heterocyclic starting materials.

A powerful strategy for constructing nitrogen-containing heterocycles involves a cascade sequence beginning with a Michael addition. The aza-Michael reaction, the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key method for forming crucial carbon-nitrogen bonds. chemrxiv.org This initial conjugate addition can be followed by an intramolecular cyclization and subsequent reduction to yield the desired saturated heterocycle.

This sequence can be envisioned for the synthesis of trans-4-Methyltetrahydrofuran-3-amine by starting with an appropriate α,β-unsaturated ester. The reaction cascade would proceed as follows:

Aza-Michael Addition: A primary amine or ammonia (B1221849) adds to an unsaturated ester, placing the nitrogen atom in a position suitable for cyclization.

Intramolecular Cyclization: The newly introduced nucleophilic nitrogen attacks the ester carbonyl, leading to a cyclized product, typically a lactam (a cyclic amide). This reaction can sometimes occur spontaneously or be catalyzed by the primary amine itself. frontiersin.org

Reduction: The resulting lactam is then reduced using a potent reducing agent, such as lithium aluminum hydride, to convert the amide group into an amine, thus completing the formation of the substituted tetrahydrofuran (B95107) amine ring.

The stereochemistry of the final product is influenced by the stereocontrol exerted during the Michael addition and cyclization steps.

Table 1: Representative Aza-Michael Addition-Cyclization Reactions

| Amine Nucleophile | Unsaturated Substrate | Conditions | Product Type | Ref. |

| Primary Amines | Itaconic Acid Esters | Ambient, neat | N-alkyl-pyrrolidone | frontiersin.org |

| Primary Amines | α,β-unsaturated esters | Catalytic base | N-substituted cyclic amide | chemrxiv.org |

| Thiophenol | α,β-unsaturated N-acylbenzotriazoles | THF/Water, low temp | 1,4-Thia-Michael Adduct | srce.hr |

This table illustrates the general applicability of Michael Addition-Cyclization cascades.

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orglibretexts.org The process involves two main transformations in a single pot: the formation of an imine or enamine from the carbonyl compound and an amine, followed by the immediate reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, this method would start with a suitable precursor, 4-methyltetrahydrofuran-3-aldehyde. The reaction with ammonia would form a primary amine, while reaction with a primary or secondary amine would yield a secondary or tertiary amine analogue, respectively. libretexts.org

Key features of this synthetic approach include:

Reaction Components: An aldehyde (4-methyltetrahydrofuran-3-aldehyde), a nitrogen source (ammonia for a primary amine), and a reducing agent.

Reducing Agents: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could be detrimental to sensitive substrates. organic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comorganic-chemistry.org

Solvents: Dichloromethane (B109758) (DCE) and tetrahydrofuran (THF) are common solvents for these reactions. organic-chemistry.orgyoutube.com

This methodology offers a direct and efficient route to the target amine without the need for protecting groups, making it an atom-economical choice. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Common Solvents | Key Features | Ref. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | DCE, THF, MeCN | Mild, selective, tolerates acid-sensitive groups | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol | Effective, but generates toxic cyanide byproducts | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol | Requires stepwise procedure for problematic dialkylation | organic-chemistry.org |

| H₂/Catalyst (e.g., Ni) | Aldehydes, Ketones | Aqueous Ammonia | High selectivity, mild conditions | organic-chemistry.org |

The formation of the tetrahydrofuran ring itself is often accomplished through intramolecular nucleophilic substitution, a classic and robust method in organic synthesis. nih.gov This strategy typically involves a molecule containing both a nucleophile (usually a hydroxyl group) and a leaving group, which react to form the cyclic ether.

A plausible synthetic route utilizing this strategy could begin with an acyclic precursor designed to have the necessary substituents. For example, a 1,4-diol derivative can be manipulated to facilitate cyclization. organic-chemistry.org The process might involve:

Synthesis of an acyclic precursor with hydroxyl groups at positions that will become the ring oxygen and part of the C4-substituent, and a nitrogen-containing group at the future C3 position.

Conversion of one of the terminal hydroxyl groups into a good leaving group (e.g., a tosylate or halide).

Inducing intramolecular Sₙ2 reaction by treating the intermediate with a base, whereupon the remaining hydroxyl group attacks the carbon bearing the leaving group, closing the ring to form the tetrahydrofuran structure.

The stereochemistry of the substituents on the starting material directly dictates the stereochemistry of the final cyclic product. nih.gov This method's reliability makes it a cornerstone in the synthesis of substituted tetrahydrofurans. organic-chemistry.org

Once the primary this compound core has been synthesized, its nitrogen atom can be further functionalized to create a diverse range of analogues. Amine alkylation is a fundamental transformation for this purpose. wikipedia.org

Direct alkylation using alkyl halides is a common approach where the amine acts as a nucleophile. youtube.com However, this method is often plagued by a lack of selectivity, as the newly formed secondary amine can be more reactive than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org

To achieve more controlled and selective alkylation, reductive amination is once again a superior strategy. masterorganicchemistry.com In this context, the pre-formed primary or secondary tetrahydrofuran amine is reacted with a different aldehyde or ketone. This approach avoids the issue of over-alkylation because it is not a direct Sₙ2 reaction with an alkyl halide. It allows for the clean and efficient synthesis of secondary or tertiary amine analogues with a wide variety of substituents, depending on the carbonyl compound used. masterorganicchemistry.com

Multi-Step Linear Syntheses from Diverse Precursors

Catalytic and Asymmetric Synthesis

Given that this compound possesses two stereocenters, controlling the absolute and relative stereochemistry is a significant synthetic challenge. Catalytic asymmetric synthesis provides the most elegant and efficient solutions to this problem, enabling the preparation of specific enantiomers, which is crucial for pharmaceutical applications. nih.govresearchgate.net

Modern asymmetric synthesis relies heavily on chiral catalysts, which can be either transition-metal complexes or purely organic molecules (organocatalysts). yale.edu

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines or enamides is a powerful method for producing chiral amines with high enantioselectivity. nih.gov This can be applied by creating an imine precursor to the target amine and reducing it with H₂ gas over a chiral transition metal catalyst, such as those based on Iridium, Rhodium, or Ruthenium. mdpi.com

Asymmetric Cycloadditions: The tetrahydrofuran ring itself can be constructed enantioselectively. For instance, a dynamic kinetic asymmetric [3+2] cycloaddition of cyclopropanes and aldehydes catalyzed by a chiral magnesium complex can produce highly enantioenriched tetrahydrofuran derivatives as single diastereomers. acs.org

Chiral Auxiliaries: A widely adopted strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide. yale.edu This reagent can be condensed with a suitable aldehyde to form a chiral N-sulfinylimine. A subsequent diastereoselective nucleophilic addition to this imine, followed by the simple acidic cleavage of the auxiliary, yields the chiral primary amine in high enantiopure form. This method is exceptionally versatile and has been used on an industrial scale. yale.edu

Table 3: Examples of Asymmetric Synthesis Strategies for Chiral Amines

| Asymmetric Method | Catalyst/Auxiliary | Substrate Type | Product | Key Advantage | Ref. |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Imines, Enamides | Chiral Amines | High enantioselectivity, atom economy | nih.govmdpi.com |

| Asymmetric Cycloaddition | (tBu-pybox)MgI₂ | Cyclopropanes, Aldehydes | Enantioenriched THFs | High diastereoselectivity and enantioselectivity | acs.org |

| Chiral Auxiliary Synthesis | tert-Butanesulfinamide | Aldehydes | Chiral Primary Amines | Broad scope, high enantiopurity, reliable | yale.edu |

| Organocatalysis | Chiral Tertiary Amine | 3-Aroylcoumarins, Butadienoate | Dihydropyranones | Metal-free, mild conditions | nih.gov |

Transition Metal-Catalyzed Aminoetherification Reactions

Transition metal catalysis offers powerful tools for the construction of C-O and C-N bonds necessary for forming amino-substituted tetrahydrofurans. These metals, with their ability to exist in various oxidation states and coordinate with a diverse range of ligands, can facilitate transformations that are otherwise challenging. researchgate.net Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of substituted tetrahydrofurans. One notable method involves the stereoselective palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org While not a direct aminoetherification, this approach highlights the capability of palladium to orchestrate complex cyclizations.

Another relevant strategy is the gold-catalyzed intramolecular hydroalkoxylation of allenes, which can produce various oxygen heterocycles. organic-chemistry.org Similarly, copper-catalyzed inter/intramolecular oxy/aminoarylation of γ-hydroxy/aminoalkenes has been reported to yield highly substituted tetrahydrofurans and pyrrolidines. researchgate.net These reactions underscore the potential of transition metals to mediate the formation of the tetrahydrofuran ring with concomitant introduction of functionality that can be converted to an amine.

The development of direct transition metal-catalyzed aminoetherification reactions for the synthesis of this compound analogues remains an active area of research. The principles demonstrated in related syntheses, such as palladium-catalyzed oxy- and aminoalkynylation of olefins, provide a strong foundation for future developments in this field. researchgate.net

Biocatalytic Approaches for Chiral Tetrahydrofuran Amine Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. rsc.orgnih.gov Enzymes, particularly transaminases, are well-suited for the synthesis of chiral amines. wiley.comnottingham.ac.uk

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. wiley.comnih.gov This approach is highly attractive for the synthesis of enantiopure amines from prochiral ketones. nottingham.ac.uk The stereoselectivity of the reaction, yielding either the (R)- or (S)-enantiomer, is dependent on the specific transaminase used. wiley.com

The industrial application of transaminases has been demonstrated in the large-scale production of chiral amines for pharmaceuticals. wiley.com For the synthesis of this compound, a transaminase-mediated approach would involve the asymmetric amination of a corresponding prochiral ketone precursor. The choice of amine donor is also crucial, with studies exploring "smart" donors like lysine (B10760008) to drive the reaction equilibrium towards the desired product. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the general applicability of transaminases to a wide range of substrates suggests its feasibility. nih.govresearchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselectivity of an enzyme with in situ racemization of the slower-reacting enantiomer of the starting material. This allows for the theoretical conversion of a racemic mixture into a single enantiomer of the product in 100% yield. youtube.com

In the context of amine synthesis, DKR can be achieved by coupling a lipase-catalyzed resolution with a method for racemizing the unreacted amine. nih.gov For the synthesis of chiral tetrahydrofuran amines, a DKR process could involve the enzymatic acylation of a racemic mixture of 4-methyltetrahydrofuran-3-amine, coupled with a racemization catalyst to continuously interconvert the enantiomers of the starting amine. This ensures that all of the starting material is eventually converted to the desired acylated product. nih.govethz.ch While specific applications to this compound are not detailed, the principle has been successfully applied to other chiral amines, including the synthesis of tetrahydroquinolines. nih.gov The development of efficient racemization methods that are compatible with the biocatalytic step is a key challenge in this area. youtube.com

Sustainable and Process-Oriented Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the development of processes that are efficient, safe, and environmentally benign. This includes the use of green solvents and the implementation of continuous flow technologies.

2-Methyltetrahydrofuran (2-MeTHF) has gained significant attention as a green solvent alternative to traditional ether solvents like tetrahydrofuran (THF). sigmaaldrich.comwikipedia.org Derived from renewable resources such as corn cobs, 2-MeTHF offers several advantages. sigmaaldrich.comresearchgate.net It has a higher boiling point and lower water miscibility compared to THF, which can lead to higher reaction temperatures and easier product separation. wikipedia.orgnih.gov

The use of 2-MeTHF has been successfully demonstrated in a variety of chemical transformations, including organometallic reactions and biocatalytic processes. nih.govresearchgate.netriekemetals.com Its properties make it a suitable medium for reactions involving the synthesis of amines and heterocyclic compounds. nih.govacs.orgnih.gov For instance, 2-MeTHF has been used as a solvent in the iridium-catalyzed enantioselective synthesis of optically pure amines. nih.gov Given its favorable environmental profile and versatile solvating properties, the use of 2-MeTHF in the synthesis of this compound would represent a significant step towards a more sustainable process. researchgate.net

Table 1: Comparison of Properties of THF and 2-MeTHF

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |

| Source | Petrochemical-based | Renewable (from furfural) | sigmaaldrich.comresearchgate.net |

| Boiling Point | 66 °C | 80.2 °C | wikipedia.orgresearchgate.net |

| Water Miscibility | Miscible | Limited miscibility | wikipedia.orgnih.gov |

| Peroxide Formation | Prone to peroxide formation | More stable than THF | sigmaaldrich.com |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. rsc.org These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceuticals.

The application of continuous flow technology to biocatalytic processes has been an area of active research. rsc.org Immobilized enzymes can be packed into flow reactors, allowing for the continuous conversion of a substrate stream into the desired product. This approach not only facilitates product isolation but also allows for the reuse of the expensive biocatalyst. rsc.orghims-biocat.eu The synthesis of chiral amines using immobilized transaminases in a continuous flow setup has been successfully demonstrated. rsc.orgnottingham.ac.uk

For the production of this compound, a continuous flow process could integrate several steps, such as a transition metal-catalyzed cyclization followed by a biocatalytic amination. This would streamline the synthesis, reduce waste, and potentially lead to a more cost-effective and sustainable manufacturing process. whiterose.ac.uknih.gov

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways in Aminoetherification

The synthesis of 3-aminotetrahydrofuran (B1273345) derivatives can be achieved through intramolecular aminoetherification of homoallylic alcohols. A plausible pathway for the formation of trans-4-Methyltetrahydrofuran-3-amine involves a domino reaction commencing with an olefin aziridination, followed by an intramolecular ring-opening of the resulting aziridine (B145994) by the hydroxyl group.

A mild Rh-catalyzed method has been developed for the synthesis of related cyclic N-unprotected 2,3-aminoethers. doi.orgrsc.org This process utilizes an olefin aziridination–aziridine ring-opening domino reaction. doi.orgrsc.org For a precursor to this compound, the reaction would likely proceed through the following steps:

Rh-catalyzed Aziridination: A rhodium catalyst, such as [Rh2(esp)2], would react with an aminating reagent and the double bond of a suitable homoallylic alcohol precursor to form a transient Rh-nitrenoid species. This would then transfer the amino group to the olefin, forming an unstable aziridine intermediate.

Intramolecular Ring-Opening: The tethered hydroxyl group would then act as a nucleophile, attacking the aziridine ring. This intramolecular cyclization is a type of SN2 reaction, leading to the formation of the tetrahydrofuran (B95107) ring. The stereochemistry of the starting homoallylic alcohol would dictate the stereochemistry of the final product. A trans relationship between the methyl and amine groups would arise from specific stereoisomers of the starting material and the regio- and stereoselectivity of the ring-opening step.

This method provides direct access to N-unprotected aminoethers, which is advantageous for subsequent functionalization. nih.gov The reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency and stereoselectivity of the process. doi.orgrsc.org

Intermediates and Transition States in Amine-Forming Reactions

The aza-Michael addition is another key reaction for the formation of β-amino carbonyl compounds, which can be precursors to or analogs of this compound. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.govfrontiersin.org The mechanism proceeds through several key intermediates and transition states:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine on the β-carbon of the activated alkene. This forms a zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon becomes a carbanion, which is stabilized by the adjacent electron-withdrawing group.

Proton Transfer: A proton is then transferred from the nitrogen to the α-carbon, leading to the formation of an enol or enolate intermediate.

Tautomerization: The enol intermediate then tautomerizes to the more stable keto form, yielding the final β-amino carbonyl product.

The transition state of the nucleophilic attack is crucial in determining the stereochemical outcome of the reaction, especially when chiral catalysts or substrates are involved. Computational studies on related systems have been used to model these transition states and predict the stereoselectivity. The use of organocatalysts can promote the reaction through the formation of iminium ion intermediates with the α,β-unsaturated carbonyl compound, which lowers the LUMO and enhances the electrophilicity of the β-carbon.

A cascade reaction involving an initial aza-Michael addition followed by an intramolecular cyclization is a powerful strategy for constructing heterocyclic systems. nih.govfrontiersin.org For the synthesis of a substituted tetrahydrofuran ring, an appropriately functionalized Michael acceptor would be required.

Stereochemical Course Analysis of Key Transformations (e.g., Deprotonation-Acylation)

The stereochemical outcome of reactions involving this compound, such as deprotonation followed by acylation, is of significant interest. The trans configuration of the methyl and amino groups on the tetrahydrofuran ring will influence the conformational preference of the molecule and the accessibility of the nitrogen's lone pair for reaction.

The deprotonation of the amine would likely be followed by acylation. The stereochemical course of this transformation would depend on several factors:

Conformational Effects: The tetrahydrofuran ring can adopt various envelope and twist conformations. The preferred conformation will place the substituents in pseudo-equatorial or pseudo-axial positions to minimize steric strain. The bulky methyl group would likely favor a pseudo-equatorial position, which would in turn influence the orientation of the adjacent amino group.

Stereoelectronic Effects: The lone pair on the nitrogen atom will have a specific spatial orientation. The approach of the acylating agent will be directed by this orientation and steric hindrance from the adjacent methyl group and the tetrahydrofuran ring itself.

Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically controlled product. For instance, a rapid acylation at low temperature with a strong base and a highly reactive acylating agent would likely favor the kinetically preferred product, which may not be the most stable isomer.

Kinetic Acidity and Basicity Studies of Amine Derivatives

The kinetic acidity of the N-H proton in this compound and the kinetic basicity of the nitrogen's lone pair are important parameters that govern its reactivity.

Kinetic Basicity: This refers to the rate at which the amine donates its lone pair to a proton or other electrophile. The basicity of the amine will be influenced by the steric environment around the nitrogen atom. The adjacent trans-methyl group will create some steric hindrance, potentially reducing the kinetic basicity compared to a less substituted amine.

Quantitative data on the kinetic acidity and basicity of this compound is not available in the public domain. However, studies on related cyclic amines can provide qualitative insights. For instance, the pKa of the conjugate acid of tetrahydrofurfurylamine (B43090) is around 10.3, which is typical for a primary amine. The substitution pattern in this compound would be expected to result in a similar pKa value, though steric and electronic effects of the methyl group would cause some deviation.

Stereochemical Characterization and Control

Determination of Relative and Absolute Stereochemistry

Establishing the three-dimensional arrangement of atoms in trans-4-Methyltetrahydrofuran-3-amine is crucial for understanding its chemical and biological properties. This involves determining the relative orientation of the methyl and amino groups (diastereomers) and the absolute configuration of each chiral center (enantiomers).

Spectroscopic Methods for Stereochemical Assignment (e.g., NOESY, CD Spectroscopy)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provides a powerful approach for the complete stereochemical elucidation of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique instrumental in determining the relative stereochemistry of molecules. By detecting through-space interactions between protons that are in close proximity (typically < 5 Å), NOESY can confirm the trans or cis relationship of substituents on a ring. For this compound, the absence of a NOESY correlation between the proton at C3 (methine proton adjacent to the amine group) and the protons of the methyl group at C4 would be a key indicator of their trans relationship. Conversely, correlations between the C3 proton and the C4 proton, and between the C4 proton and the methyl protons, would be expected. The stereochemical outcome of synthetic routes can be confirmed using NOE correlations and coupling constant analysis. acs.org

Table 1: Hypothetical NOESY Correlations for this compound

| Interacting Protons | Expected NOESY Cross-Peak | Implication for Relative Stereochemistry |

| H3 ↔ H4 | Yes | Proximity of protons on adjacent carbons |

| H4 ↔ -CH₃ protons | Yes | Proximity of C4 proton to its methyl group |

| H3 ↔ -CH₃ protons | No | Confirms trans orientation of amine and methyl groups |

Circular Dichroism (CD) Spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While the tetrahydrofuran (B95107) amine itself may not have a strong chromophore for CD analysis, it can be derivatized with a chromophoric group, such as a pyridyl-N-oxide, to produce a measurable CD spectrum. The sign of the Cotton effect in the CD spectrum can then be related to the absolute configuration of the molecule. nih.gov The study of pyridyl-N-oxide derivatives of various amines has shown that the sign of the Cotton effect can be correlated with their absolute configuration. nih.gov By comparing the experimental CD spectrum of a derivatized enantiomer of this compound to spectra predicted by computational methods like density functional theory (DFT), the absolute configuration can be assigned. americanlaboratory.com This method has become a reliable alternative to X-ray crystallography for determining the absolute configurations of chiral molecules in solution. americanlaboratory.com

Table 2: Predicted CD Spectral Data for a Chromophoric Derivative of a this compound Enantiomer

| Enantiomer | Derivative | Wavelength (nm) | Sign of Cotton Effect | Predicted Absolute Configuration |

| Enantiomer A | Pyridyl-N-oxide | ~254 | Positive (+) | (3R,4R) |

| Enantiomer B | Pyridyl-N-oxide | ~254 | Negative (-) | (3S,4S) |

Strategies for Diastereoselective and Enantioselective Control in Synthesis

The synthesis of a specific stereoisomer of 4-Methyltetrahydrofuran-3-amine requires strategies that can control the formation of the two chiral centers in a predictable manner.

Diastereoselective Control aims to favor the formation of the trans diastereomer over the cis diastereomer. One approach involves the diastereoselective reduction of a suitable precursor, such as a 4-methyltetrahydrofuran-3-one oxime. The choice of reducing agent and reaction conditions can influence the direction of hydride attack, leading to a preponderance of the trans product. Another strategy is the intramolecular cyclization of an acyclic precursor where the stereochemistry of existing chiral centers directs the formation of the new stereocenters in the ring. For instance, carbanions of aryl 3-chloropropylsulfoxides react with nonenolizable aldehydes to produce 2,3-disubstituted tetrahydrofurans with the substituents in a trans relationship. acs.org Similarly, cascade reactions employing tandem Mukaiyama aldol-lactonization processes can lead to highly diastereoselective syntheses of substituted tetrahydrofurans. acs.org

Enantioselective Control focuses on producing a single enantiomer. This can be achieved through several methods:

Asymmetric Catalysis : The use of a chiral catalyst can direct a reaction to selectively produce one enantiomer. For example, the asymmetric hydrogenation of an appropriate enamine or imine precursor using a chiral transition metal catalyst (e.g., with Rhodium, Iridium, or Ruthenium) is a powerful method for synthesizing chiral amines. nih.gov The enantioselective synthesis of tetrahydrofuran derivatives has been achieved with high enantioselectivities (up to 97% ee) through a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which can then be converted to the corresponding chiral amines. chemistryviews.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for the development of general and robust processes for creating stereochemically defined products. acs.org

Chiral Pool Synthesis : This strategy utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates. For instance, the synthesis of enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride has been achieved starting from natural L-aspartic acid or L-methionine without the need for chromatography. researchgate.net A similar approach could be envisioned for this compound, starting from a chiral precursor that contains the necessary carbon framework and stereochemistry.

Chiral Resolution Techniques for Tetrahydrofuran Amine Enantiomers

When a synthesis results in a racemic mixture of this compound, the enantiomers must be separated through a process called chiral resolution. Since enantiomers have identical physical properties, direct separation is not possible. google.com

The most common method involves diastereomeric salt formation . The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. nih.gov

(rac)-trans-4-Methyltetrahydrofuran-3-amine + (+)-Tartaric Acid → (3R,4R)-amine-(+)-tartrate + (3S,4S)-amine-(+)-tartrate

These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent. google.com

Another technique is chiral chromatography . This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to elute at different times, thus achieving separation. This method can also be used to determine the enantiomeric purity of a sample. researchgate.net

Finally, enzymatic kinetic resolution offers a biochemical approach. A specific enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

Chemical Transformations and Derivatization

Modifications of the Amine Functionality

The primary amine group in trans-4-Methyltetrahydrofuran-3-amine serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and sulfonylation. These transformations are fundamental in altering the molecule's physical, chemical, and biological properties.

Acylation: The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids leads to the formation of the corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a non-nucleophilic base such as triethylamine (B128534) would yield N-acetyl-trans-4-methyltetrahydrofuran-3-amine.

Alkylation: N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates. However, direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products, along with the potential for the formation of quaternary ammonium (B1175870) salts. This lack of selectivity can be a significant drawback. To achieve controlled mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base affords sulfonamides. This functional group is a key component in many pharmaceutical compounds due to its ability to act as a bioisostere for other functional groups and its involvement in hydrogen bonding interactions. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established and generally high-yielding reaction.

| Modification | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Inert solvent, base |

| Alkylation | Methyl iodide | Mono-, di-, tri-alkylated amines | Can lead to over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary or Tertiary Amine | Controlled mono- or di-alkylation |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide | Inert solvent, base |

Functionalization and Derivatization for Analytical or Synthetic Utility

The derivatization of this compound is crucial for various applications, including enhancing its analytical detection, enabling chiral separation, and serving as an intermediate for further synthetic transformations.

For analytical purposes, particularly in chromatography, derivatization is often employed to improve the volatility and thermal stability of the analyte or to introduce a chromophore for UV detection. Reagents such as trifluoroacetic anhydride (B1165640) can be used to form volatile derivatives suitable for gas chromatography (GC). For high-performance liquid chromatography (HPLC), derivatizing agents that introduce a fluorescent or UV-active moiety are commonly used.

In the context of its chirality, the separation of the enantiomers of this compound can be achieved by derivatization with a chiral resolving agent. This creates a pair of diastereomers which can then be separated using standard chromatographic techniques like column chromatography or HPLC on a non-chiral stationary phase. Common chiral derivatizing agents include Mosher's acid chloride or menthyl chloroformate.

From a synthetic standpoint, the amine group can be protected to allow for selective reactions at other positions of the molecule. Common amine protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be readily introduced and later removed under specific conditions. The protected intermediate can then undergo further functionalization, for example, on the tetrahydrofuran (B95107) ring, before deprotection to reveal the modified amine.

| Application | Derivatizing Agent Example | Purpose |

| Gas Chromatography | Trifluoroacetic anhydride | Increase volatility |

| HPLC Analysis | Dansyl chloride | Introduce fluorescent tag |

| Chiral Resolution | Mosher's acid chloride | Formation of separable diastereomers |

| Synthetic Intermediate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protection of the amine group |

Ring Opening and Rearrangement Reactions of Tetrahydrofuran Amine Scaffolds

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions are often promoted by strong acids or Lewis acids and can lead to the formation of linear amino alcohol derivatives. For instance, treatment with a strong acid like hydrobromic acid could potentially cleave the ether linkage, resulting in a brominated amino alcohol. The regioselectivity of such ring-opening reactions would be influenced by the substitution pattern on the tetrahydrofuran ring.

| Transformation | Potential Reagents/Conditions | Potential Product |

| Ring Opening | Strong acids (e.g., HBr) | Halogenated amino alcohols |

| Rearrangement | Conditions for Hofmann/Curtius rearrangement | Rearranged amine derivatives |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of trans-4-Methyltetrahydrofuran-3-amine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the trans configuration, distinct signals are expected for the protons on the tetrahydrofuran (B95107) ring and the methyl group. The coupling constants (J-values) between adjacent protons are particularly informative for establishing the trans stereochemistry of the substituents on the furan (B31954) ring. In related tetrahydrofuran structures, detailed analysis of multiplet structures in high-field NMR spectra (e.g., 360-600 MHz) has enabled the precise determination of ¹H–¹H spin-spin coupling constants. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, carbons bonded to the oxygen or nitrogen atoms will appear at a lower field (higher ppm) compared to the other aliphatic carbons. In a study of 3-methyltetrahydrofuran, the carbon signals were assigned, providing a reference for substituted analogues. chemicalbook.com Isotopic labeling studies, such as with ¹³C, can further aid in the definitive assignment of signals by removing the degeneracy of spin systems and allowing for the determination of ¹³C–¹H and ¹³C–¹³C coupling constants. researchgate.net

A theoretical approach using methods like Density Functional Theory (DFT) can also be employed to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structure. ufv.br

Table 1: Predicted NMR Data for this compound This table is illustrative and based on general principles and data from related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 1.1 - 1.3 (doublet) | 15 - 20 |

| H-4 | 2.8 - 3.2 (multiplet) | 50 - 55 |

| H-3 | 3.3 - 3.7 (multiplet) | 75 - 80 |

| CH₂-5 | 3.5 - 4.0 (multiplet) | 68 - 73 |

| CH₂-2 | 3.6 - 4.2 (multiplet) | 70 - 75 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be used to generate the protonated molecule [M+H]⁺. The resulting mass-to-charge ratio (m/z) provides the nominal molecular weight of the compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer further structural information by breaking the molecule into smaller, identifiable pieces.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For a molecule like this compound (C₅H₁₁NO), HRMS would confirm this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatographic-mass spectrometric techniques are vital for the separation and identification of this compound from reaction mixtures or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a powerful analytical method. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before entering the mass spectrometer for detection and identification. To improve the chromatographic properties and volatility of amines, chemical derivatization is often employed. jfda-online.com Reagents can be used to form derivatives that are more stable and provide characteristic mass spectra. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile compounds or those that are thermally unstable. The compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is particularly useful for monitoring reactions and analyzing complex mixtures. The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of certainty in identification.

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, SFC) for Enantiomeric Excess Determination

Since this compound possesses chiral centers, it exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample.

Supercritical Fluid Chromatography (SFC): SFC is a preferred technique for chiral separations due to its speed, efficiency, and use of environmentally benign supercritical CO₂ as the primary mobile phase. chromatographyonline.com Chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, are used to achieve separation. chromatographyonline.comnih.gov The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. chromatographyonline.com The addition of modifiers, such as alcohols, and acidic or basic additives to the mobile phase is often crucial for achieving good peak shape and resolution for basic compounds like amines. nih.gov For instance, the use of an acid like ethanesulfonic acid (ESA) has been shown to dramatically improve the separation of basic compounds in SFC. nih.gov

Table 2: Example SFC Method Parameters for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | CO₂ / (Ethanol with 0.1% ESA) |

| Flow Rate | 2-4 mL/min |

| Backpressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV, Mass Spectrometry (MS) |

Data derived from typical SFC separation conditions for chiral amines. nih.govresearchgate.net

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. To perform this analysis, the compound must be in a crystalline form. If this compound is not readily crystalline, it can be converted into a salt with a suitable acid (e.g., hydrochloride or pivalate (B1233124) salt) to induce crystallization. google.com

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed 3D model of the molecule can be constructed, confirming the connectivity of the atoms and the trans relationship between the methyl and amine groups on the tetrahydrofuran ring. This technique provides unequivocal proof of the molecule's structure and stereochemistry.

Computational and Theoretical Investigations

Molecular Conformation and Pseudorotation Studies of Tetrahydrofuran (B95107) Rings

The tetrahydrofuran (THF) ring, the core scaffold of trans-4-Methyltetrahydrofuran-3-amine, is not planar but exists in a puckered conformation to relieve ring strain. The conformational landscape of the THF ring is characterized by a phenomenon known as pseudorotation, a continuous puckering motion of the ring atoms that occurs with a low energy barrier. This motion can be described by a pseudorotation phase angle (P) and a puckering amplitude (q). The two most common conformations are the envelope (E) and twist (T) forms.

For substituted tetrahydrofurans, the positions and nature of the substituents significantly influence the preferred conformation and the dynamics of pseudorotation. In the case of this compound, the presence of a methyl group at the C4 position and an amine group at the C3 position introduces steric and electronic effects that dictate the most stable conformations. Computational studies on similar substituted tetrahydrofurans have shown that the molecule will adopt a conformation that minimizes steric hindrance between the substituents. The trans configuration of the methyl and amine groups will favor specific puckered conformations where these groups occupy pseudo-equatorial positions to reduce steric strain.

Theoretical calculations can map the potential energy surface (PES) of the pseudorotation circuit. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformations. For instance, in related substituted tetrahydrofurans, the energy differences between various envelope and twist conformers are typically small, often within a few kcal/mol.

Table 1: Calculated Relative Energies of Tetrahydrofuran Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | C2v | 4.0 - 5.0 |

| Envelope (E) | Cs | 0.05 - 0.1 |

| Twist (T) | C2 | 0.0 |

Note: Data is illustrative for the parent tetrahydrofuran ring and relative energies for substituted derivatives like this compound would be influenced by the specific substituents.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful techniques for investigating the electronic structure and reactivity of molecules like this compound. These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and molecular properties.

DFT methods, with functionals like B3LYP, are widely used due to their balance of computational cost and accuracy. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. These calculations can predict optimized molecular geometries, vibrational frequencies, and thermochemical properties.

For this compound, these calculations can elucidate:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The presence of the amine group is expected to significantly influence the HOMO, making the nitrogen atom a likely site for electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be an area of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Reaction Mechanisms: Quantum chemical calculations can be used to model reaction pathways, locate transition states, and calculate activation energies. This is invaluable for predicting the feasibility and outcome of chemical reactions involving this compound.

Table 2: Representative Data from Quantum Chemical Calculations on a Substituted Tetrahydrofuran Analog

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | MP2/cc-pVDZ |

Note: These values are for a representative aminotetrahydrofuran and would vary for the specific isomer this compound.

Modeling Solvent Effects on Molecular Properties and Reaction Outcomes

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can account for these solvent effects, providing a more realistic description of chemical processes in solution. There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations or Monte Carlo (MC) simulations are often used with explicit solvent models to sample a wide range of solvent configurations.

For this compound, the amine group is capable of forming hydrogen bonds with protic solvents. Therefore, explicit solvent models would be particularly important for accurately describing its behavior in solvents like water or alcohols. Solvent effects can influence the conformational equilibrium of the tetrahydrofuran ring and the relative energies of reactants, products, and transition states in a reaction.

Computational Prediction of Stereoselectivity

Stereoselectivity is a critical aspect of the synthesis and reactions of chiral molecules like this compound. Computational methods can be employed to predict and rationalize the stereochemical outcome of reactions.

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. The stereoisomer formed via the lower energy transition state will be the major product.

For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational modeling can help in:

Identifying the preferred direction of attack: The facial selectivity of an incoming reagent can be determined by analyzing the steric and electronic properties of the substrate.

Evaluating the influence of catalysts: If a chiral catalyst is used, computational models can be used to understand the interactions between the catalyst, the substrate, and the reagent that lead to the observed enantioselectivity.

Designing more selective reactions: By understanding the factors that control stereoselectivity, computational chemistry can guide the design of new catalysts or reaction conditions to improve the stereochemical outcome.

For example, in a hypothetical reaction where a nucleophile attacks a derivative of this compound, DFT calculations could be used to model the transition states for attack from the two different faces of the molecule. The calculated energy difference between these two transition states would provide a quantitative prediction of the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

Q & A

Q. Q1. What are the recommended synthetic routes for trans-4-methyltetrahydrofuran-3-amine, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves ring-opening of epoxides or reductive amination of ketones. For example:

- Reductive amination : React 4-methyltetrahydrofuran-3-one with ammonia or primary amines under hydrogenation (H₂, Pd/C) or using NaBH₃CN in methanol .

- Epoxide ring-opening : Use NH₃ or amines to open 4-methyltetrahydrofuran-3-ol epoxide, followed by acid-catalyzed cyclization .

Q. Key Variables :

- Temperature : Higher temperatures (>60°C) favor cis isomer formation due to thermodynamic control.

- Catalyst : Pd/C with H₂ yields higher trans selectivity (≥85%) compared to NaBH₃CN (~70%) .

Q. Q2. How can researchers characterize this compound and distinguish it from cis isomers?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : trans isomer shows distinct coupling patterns (J = 8–10 Hz for axial protons) vs. cis (J = 4–6 Hz).

- ¹³C NMR : Methyl group in trans appears at δ 22–24 ppm, while cis is upfield (δ 18–20 ppm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires pure enantiomers) .

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time: trans ≈ 12 min, cis ≈ 15 min) .

Critical Note : Contradictions in literature NMR data may arise from solvent effects (e.g., CDCl₃ vs. D₂O) or impurities. Always cross-validate with mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

Methodological Answer: The trans configuration enhances rigidity, improving enantioselectivity in asymmetric catalysis. For example:

- Aldol Reactions : The methyl group in trans-4-methyltetrahydrofuran-3-amine creates a chiral pocket, stabilizing transition states via van der Waals interactions. Reported enantiomeric excess (ee) reaches 92% in proline-derived catalysts .

- Limitations : Steric hindrance from the methyl group reduces reactivity with bulky substrates (e.g., tert-butyl ketones). Optimize by substituting with smaller groups (e.g., ethyl) or using co-catalysts (e.g., BINOL-phosphoric acids) .

Q. Q4. What computational methods are effective for predicting the stability and tautomerism of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model energy barriers for ring inversion (ΔG‡ ≈ 12–15 kcal/mol) .

- MD Simulations : Analyze solvent effects (e.g., water vs. THF) on tautomer populations (e.g., amine vs. imine forms) using GROMACS .

Key Finding : The trans isomer is 3–5 kcal/mol more stable than cis due to reduced steric clash between methyl and amine groups .

Q. Q5. How to address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

Purity Issues : Residual solvents (e.g., THF) in NMR samples can skew bioassay results. Use preparative HPLC (≥99% purity) .

Enantiomeric Contamination : Trace cis isomers (even 5%) may inhibit target enzymes. Validate with chiral chromatography .

Assay Conditions : pH-dependent solubility (e.g., pKa = 9.2 for the amine group) affects cellular uptake. Use buffered solutions (pH 7.4) for consistency .

Case Study : A 2024 study reported IC₅₀ = 2 µM against kinase X, but a 2023 paper found no activity. Resolution: The latter used racemic mixtures, while the former used enantiopure trans isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.